4-methylsulfanylspiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one
Description
4-Methylsulfanylspiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one is a structurally complex heterocyclic compound characterized by a spirocyclic framework fused with a tetrazatricyclo system and a methylsulfanyl substituent. The compound’s synthesis likely involves multi-step cyclization and functionalization, similar to strategies employed for bioactive plant-derived or marine-derived metabolites .
Properties
IUPAC Name |
4-methylsulfanylspiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-21-14-16-8-10-7-11-13(20)17-9-15(5-3-2-4-6-15)19(11)12(10)18-14/h7-8H,2-6,9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORDOLIVMBQSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=C3C(=O)NCC4(N3C2=N1)CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Methylthio)-7’,8’-dihydro-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-6’-one typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic core. For example, the reaction of a pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine derivative with a cyclohexane-based reagent under controlled temperature and pH conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2’-(Methylthio)-7’,8’-dihydro-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-6’-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic structure or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Synthesis Techniques
The synthesis of spiro compounds like 4-methylsulfanylspiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one often involves multi-step reactions that can include cyclization processes and the use of various reagents under controlled conditions. For instance:
- Alkylative Dearomatization : This method has been effectively used to synthesize complex spiro structures by modifying simpler precursors through selective reactions under mild conditions .
- Green Chemistry Approaches : Recent studies emphasize the use of environmentally friendly solvents and conditions to enhance the yield and reduce the toxicity of the synthesis process .
Yield and Efficiency
The yields for synthesizing related spiro compounds can vary significantly based on the starting materials and reaction conditions. For example, yields ranging from 43% to 98% have been reported for various spiro derivatives synthesized using microwave-assisted techniques and other optimized methods .
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example:
- In vitro Studies : Compounds derived from spiro frameworks have shown moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, certain derivatives were found to inhibit Streptococcus pneumoniae and Escherichia coli effectively with minimum inhibitory concentration (MIC) values around 125 μg/mL .
Anti-inflammatory Properties
The anti-inflammatory potential of spiro compounds has also been a focus of research:
- COX Inhibition : Some synthesized spiro compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Notably, certain derivatives exhibited selectivity indices higher than traditional anti-inflammatory drugs like celecoxib . This suggests a promising avenue for developing new anti-inflammatory agents.
Anticancer Activity
Research indicates that spiro compounds may possess anticancer properties:
- Multi-targeted Inhibition : Some studies have reported that specific spiro derivatives can inhibit key pathways involved in cancer cell proliferation and survival. For instance, compounds were shown to target epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), demonstrating potential in cancer therapeutics .
Case Study 1: Antimicrobial Efficacy
A study focused on a series of fused spiro-4H-pyran derivatives revealed that compound 4l showed significant inhibition against multiple bacterial strains with an MIC value of 125 μg/mL. Further pharmacological investigations confirmed its bactericidal nature through growth kinetic studies .
Case Study 2: Anti-inflammatory Research
In another investigation, a new family of functionalized spiro pyrrolo derivatives was synthesized and tested against COX enzymes. The most potent inhibitors demonstrated an IC50 significantly lower than that of celecoxib, indicating their potential as superior anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 2’-(Methylthio)-7’,8’-dihydro-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-6’-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Plant-Derived Biomolecules
Plant-derived spirocyclic alkaloids (e.g., vinca alkaloids) share structural motifs with the target compound, particularly in their nitrogen-rich heterocyclic cores. However, 4-methylsulfanylspiro[...]-10-one distinguishes itself through:
- Sulfur incorporation : The methylsulfanyl group may enhance lipophilicity and membrane permeability compared to oxygenated plant alkaloids.
- Spiro junction complexity : The tricyclic system fused with a cyclohexane ring is rare in natural products, suggesting unique conformational stability .
Table 1: Structural Comparison with Plant-Derived Alkaloids
| Feature | Target Compound | Vinca Alkaloids (e.g., Vinblastine) |
|---|---|---|
| Core Structure | Tetrazatricyclo-spiro system | Bisindole-spiro system |
| Functional Groups | Methylsulfanyl, ketone | Methoxy, hydroxyl |
| Bioactivity (Reported) | Insufficient data | Antimitotic (tubulin inhibition) |
Comparison with Marine Actinomycete Metabolites
Marine-derived compounds, such as salternamides, often exhibit similar nitrogen-rich scaffolds. Salternamide E, a macrocyclic lactam, shares a tetrazacyclic backbone but lacks the spirocyclic and sulfur-containing features of the target compound . Key differences include:
- Bioactivity profiles : Salternamide E shows moderate cytotoxicity against cancer cells, while the bioactivity of 4-methylsulfanylspiro[...]-10-one remains uncharacterized.
- Synthetic Accessibility: Marine metabolites often require specialized fermentation conditions, whereas the target compound’s synthesis may rely on organocatalytic methods.
Table 2: Marine vs. Target Compound Attributes
| Attribute | Target Compound | Salternamide E |
|---|---|---|
| Nitrogen Content | High (4 N atoms) | Moderate (2 N atoms) |
| Sulfur Presence | Yes (methylsulfanyl) | No |
| Reported Bioactivity | None documented | Cytotoxic (IC50: 5–10 μM) |
Solvent Extraction and Stability Considerations
The compound’s methylsulfanyl group suggests moderate polarity, aligning with extraction protocols using n-hexane or ethyl acetate, as observed in sponge-derived steroids . However, its stability under acidic/basic conditions is untested, unlike well-studied plant alkaloids that degrade under harsh extraction environments.
Biological Activity
The compound 4-methylsulfanylspiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one represents a unique class of spiro compounds that have garnered attention due to their potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant studies and synthesizing findings from diverse sources.
Chemical Structure and Properties
The structure of this compound is characterized by a spirocyclic framework that integrates a methylsulfanyl group and a tetrazatricyclo structure. This unique configuration may contribute to its biological activity by influencing its interaction with biological targets.
Biological Activity Overview
Research has indicated that spiro compounds often exhibit a range of biological activities including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects. The following sections detail specific findings related to the biological activity of 4-methylsulfanylspiro compounds.
Anticancer Activity
Several studies have demonstrated the anticancer potential of spiro compounds similar to this compound:
- Cell Line Studies : Compounds with similar structures have shown promising antiproliferative effects against various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). For instance:
- Mechanistic Insights : The mechanisms underlying these effects often involve the induction of apoptosis and disruption of cell cycle progression in cancer cells. Flow cytometry analyses have supported these findings by showing increased rates of apoptosis in treated cells .
Antimicrobial Activity
The antimicrobial properties of spiro compounds have been well-documented:
- Spectrum of Activity : Spiro compounds have been tested against various bacterial strains using methods such as microbroth dilution and disk diffusion assays. One study highlighted that spiro derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds were comparable to established antibiotics like gentamicin . This suggests that 4-methylsulfanylspiro derivatives could serve as potential candidates for the development of new antimicrobial agents.
Antioxidant Activity
The antioxidant potential of spiro compounds is another area where significant activity has been observed:
- Radical Scavenging Assays : Various spiro compounds have been evaluated for their ability to scavenge free radicals using assays such as DPPH and nitric oxide tests. For example:
Summary Table of Biological Activities
| Biological Activity | Test Methodology | Key Findings |
|---|---|---|
| Anticancer | Cell line assays | IC50 values < 5 µM for multiple cancer lines; apoptosis induction confirmed via flow cytometry |
| Antimicrobial | MIC and disk diffusion | Effective against Gram-positive/negative bacteria; MIC comparable to gentamicin |
| Antioxidant | DPPH and NO scavenging assays | Inhibition percentages >80% at 100 μM concentration |
Case Studies
In addition to the general findings on biological activities:
- A study focusing on the synthesis of spiro-indolin-2-one derivatives reported that certain analogs showed enhanced anticancer properties compared to standard treatments like sunitinib and 5-fluorouracil .
- Another investigation into antimicrobial activity illustrated that spiroaminopyran derivatives exhibited broad-spectrum effects against clinical isolates of bacteria .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing 4-methylsulfanylspiro[1,3,5,11-tetrazatricyclo...-10-one, and what key intermediates should be prioritized?
- Methodology : Initial synthesis can leverage multi-step heterocyclic condensation reactions. For example, hydrazine derivatives (e.g., (4-methoxyphenyl)hydrazine hydrochloride) can react with carboxylated cyclohexane precursors in mixed solvents like toluene/acetonitrile under mild acidic conditions (e.g., trifluoroacetic acid) at 35°C for 12 hours . Key intermediates include spirocyclic piperidine derivatives, which require purification via column chromatography to isolate stereoisomers. Monitoring reaction progress using ESI-MS (e.g., [M+1]+ peaks) ensures intermediate stability .
Q. How should researchers approach structural elucidation of this compound, given its complex polycyclic framework?
- Methodology : Combine X-ray crystallography with advanced NMR techniques. For instance, 2D NMR (COSY, HSQC) can resolve overlapping signals in the cyclohexane and tetrazatricyclo moieties. Crystallographic data (e.g., bond angles like C1—N1—C8—C13 at 128.3°) provide geometric validation, while MS fragmentation patterns confirm molecular connectivity .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in laboratory settings?
- Methodology : Solubility screening in polar aprotic solvents (e.g., DMSO, acetonitrile) is essential due to the compound’s hydrophobic spirocyclic core. Stability tests under varying pH (1–13) and temperatures (4–40°C) should be conducted, with degradation monitored via HPLC. Store at 0–6°C in cyclohexane solutions to prevent hydrolysis of the methylsulfanyl group .
Advanced Research Questions
Q. How can reaction kinetics and mechanistic studies be designed to optimize the yield of this compound?
- Methodology : Use pseudo-first-order kinetics with excess reagents to isolate rate-determining steps. For example, varying the concentration of trifluoroacetic acid in the condensation step (as in ) can reveal acid-catalyzed cyclization mechanisms. Computational modeling (DFT) aids in identifying transition states and energy barriers .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns or MS adducts)?
- Methodology : Redundant spectral validation (e.g., comparing ESI-MS with MALDI-TOF) minimizes artifacts. For ambiguous NMR signals, isotopic labeling (e.g., ¹³C-enriched precursors) or variable-temperature NMR can distinguish dynamic stereoisomerism from impurities .
Q. How can statistical experimental design (DoE) improve the scalability of its synthesis?
- Methodology : Apply fractional factorial designs to screen variables (solvent ratio, temperature, catalyst loading). For example, a central composite design (CCD) with 3–5 factors can optimize reaction time and yield while minimizing side products. Response surface methodology (RSM) refines conditions for reproducibility .
Q. What in silico approaches predict the compound’s bioactivity or environmental fate?
- Methodology : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., enzymes in microbial pathways) identifies potential bioactivity. QSAR models trained on spirocyclic analogs predict toxicity or biodegradation pathways using descriptors like logP and topological polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
